molecular formula C9H10N2O2S B1194376 2-(4-Pyridyl)thiazolidine-4-carboxylic acid CAS No. 51226-84-7

2-(4-Pyridyl)thiazolidine-4-carboxylic acid

Cat. No.: B1194376
CAS No.: 51226-84-7
M. Wt: 210.26 g/mol
InChI Key: IYYUJCKJSSPXQQ-UHFFFAOYSA-N
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Description

2-(4-Pyridyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with formaldehyde in an aqueous medium. The reaction is carried out by mixing L-cysteine with formaldehyde (37%) in water, followed by stirring at a controlled speed . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free synthesis and the use of reusable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-(4-Pyridyl)thiazolidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Pyridyl)thiazolidine-4-carboxylic acid is unique due to its specific structure, which combines a thiazolidine ring with a pyridyl group.

Biological Activity

2-(4-Pyridyl)thiazolidine-4-carboxylic acid (also referred to as EVT-429149) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2SC_9H_{10}N_2O_2S, with a molar mass of approximately 198.25 g/mol. The compound features a thiazolidine ring substituted with a pyridine group and a carboxylic acid functional group, which are critical for its biological activity. The presence of chiral centers in the thiazolidine ring may lead to stereoisomerism, influencing its pharmacological properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:

  • Antiproliferative Activity : In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against melanoma and prostate cancer cell lines. For example, certain derivatives showed selectivity and growth inhibition against specific cancer cell lines, including B16-F1, A375, and WM-164 for melanoma, and DU 145, PC-3, LNCaP, and PPC-1 for prostate cancer .
  • Apoptosis Induction : Cell cycle analysis revealed that treatment with specific derivatives increased the percentage of cancer cells undergoing apoptosis, indicating that these compounds may trigger programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has provided insights into how structural modifications can enhance biological activity:

  • Substituents on the Thiazolidine Ring : Variations in the side chains attached to the thiazolidine ring significantly affect the antiproliferative potency. For instance, compounds with specific aromatic substitutions demonstrated enhanced selectivity against cancer cells compared to their unsubstituted counterparts .
  • Comparison of Derivatives : In a study involving multiple derivatives, compound 3id exhibited the best selectivity against melanoma cell lines, while compounds 15b and 3ac were noted for their effectiveness against prostate cancer lines .

Research Findings and Case Studies

Several studies have focused on the biological activities of this compound:

  • Anticancer Activity : In a comprehensive screening by the U.S. National Cancer Institute (NCI), derivatives of thiazolidine-4-carboxylic acid demonstrated strong growth inhibition across various cancer cell types, with GI50 values ranging from 0.12μM0.12\mu M (leukemia) to 10.9μM10.9\mu M (colon cancer) .
  • Multi-targeted Therapeutics : Research indicates that compounds related to thiazolidine structures may serve as multi-targeted agents for conditions like diabetic complications due to their ability to influence multiple biochemical pathways .
  • Biochemical Pathways : Investigations into the biochemical properties have shown that these compounds can interact with key enzymes involved in metabolic pathways, suggesting potential roles in treating metabolic disorders .

Potential Applications

Given its promising biological activities, this compound has several potential applications:

  • Cancer Therapy : Its antiproliferative properties position it as a candidate for further development as an anticancer agent.
  • Metabolic Disorders : The compound's ability to act on multiple targets could be beneficial in treating complex diseases such as diabetes by modulating relevant metabolic pathways.

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYUJCKJSSPXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965495
Record name 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-84-7
Record name 2-(4-Pyridyl)thiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51226-84-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine-4-carbaldehyde (1.07 g) and 1.21 g of L-cysteine were heated in 60% ethanol at a refluxing temperature for 4 hours. Activated charcoal (100 mg) was added to the reaction mixture while it was warm. The mixture was filtered. After cooling, the resultant crystalline precipitate was collected by filtration and washed with ethanol to give 1.2 g of 2-(4-pyridyl)-thiazolidine-4-carboxylic acid. Melting point 171°-173° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(4-Pyridyl)thiazolidine-4-carboxylic acid interact with Mycobacterium tuberculosis malate synthase?

A1: While the exact mechanism of interaction isn't detailed in the provided abstract [], the research confirms that this compound forms a complex with Mycobacterium tuberculosis malate synthase. This suggests potential inhibitory activity against the enzyme, which plays a crucial role in the bacterium's metabolism. Further research is needed to elucidate the specific binding interactions and their functional consequences.

Q2: What is the structural characterization of this compound and its isomers?

A2: The research by Vederas et al. [] explores the NMR properties of various thiazolidine derivatives, including this compound. The study reveals the presence of two diastereoisomers, denoted as A and C, differing in configuration at the C2 carbon. These isomers interconvert in solution via an open-chain Schiff base intermediate, with the rate influenced by pH. While the paper doesn't explicitly provide the molecular formula or weight, it highlights the dynamic equilibrium between these isomers, a crucial aspect influencing potential biological activity.

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